6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine
Overview
Description
6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine is a heterocyclic compound with a molecular formula of C8H14N6 and a molecular weight of 194.24 g/mol . This compound belongs to the class of 1,3,5-triazines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoguanidine with piperidine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 70-80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product . Additionally, the purification process often involves recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature: 0-25°C.
Substitution: Various nucleophiles such as amines, thiols; temperature: 50-100°C.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, its anticancer properties are attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
6-Chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-diamine (SK4): Known for its antibacterial activity.
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid (SK1): Exhibits significant antimicrobial activity.
Uniqueness: Its versatility in undergoing different chemical reactions also makes it a valuable compound for synthetic chemistry .
Properties
IUPAC Name |
6-piperidin-4-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h5,11H,1-4H2,(H4,9,10,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNGLFOTUOBAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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